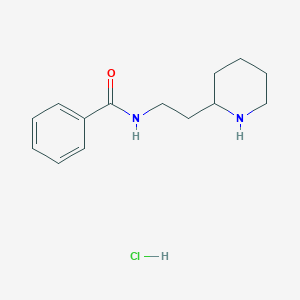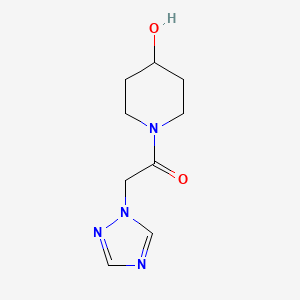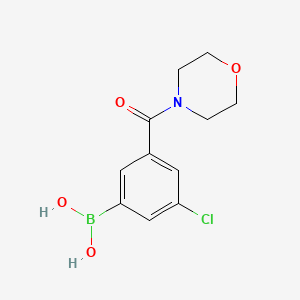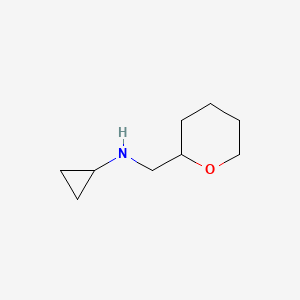
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
Descripción general
Descripción
“N-(2-Piperidin-2-yl-ethyl)-acetamide” is a compound that has a molecular formula of C9H18N2O and a molecular weight of 170.25 . Another related compound is “2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride” which has a molecular formula of C10H21ClN2O2 and a molecular weight of 236.74 .
Aplicaciones Científicas De Investigación
Synthesis and Anti-Acetylcholinesterase Activity
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in the treatment of conditions like dementia. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown to be potent inhibitors of acetylcholinesterase, with certain compounds displaying significant increases in acetylcholine content in rat cerebral and hippocampal areas, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
Bioactivity and Metal Complexes
The synthesis of novel benzamides and their metal complexes have revealed potential antibacterial activities. Metal complexes of new benzamides showed enhanced activity against various bacterial strains, suggesting their application in antibacterial therapies (Khatiwora et al., 2013).
Antimicrobial Activities
Compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have been synthesized and shown moderate antimicrobial activities against common pathogens, including E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Ovonramwen et al., 2019).
CCR5 Antagonists
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride derivatives have been explored for their potential as CCR5 antagonists, suggesting applications in treating conditions like HIV/AIDS. Novel non-peptide CCR5 antagonists have been synthesized, showing promising bioactivities and contributing to the development of new therapeutic agents (Bi, 2015).
Delta-Opioid Mechanisms
Research on compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) has provided insights into delta-opioid mechanisms, showing analgesic and antidepressive effects in animal models. Such studies highlight the potential of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride derivatives in chronic pain treatment (Nozaki et al., 2012).
Propiedades
IUPAC Name |
N-(2-piperidin-2-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFQTTYDNNKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)



![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)

